molecular formula C19H32FIN2Si2 B1392689 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-70-1

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392689
CAS No.: 1261365-70-1
M. Wt: 490.5 g/mol
InChI Key: YQCMDEMPGXCYPX-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a high-purity, multi-functionalized chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles, which are recognized as privileged scaffolds in the development of kinase inhibitors . The strategic incorporation of halogen and silyl protecting groups on the core structure provides multiple vectors for further synthetic elaboration via cross-coupling and functional group manipulation. Research Applications and Value: The primary research value of this building block lies in its use for the synthesis of novel bioactive molecules. The 7-azaindole core is a well-established bioisostere of purines and other heterocycles, making it highly relevant for probing the structure-activity relationships (SAR) of various therapeutic targets . Specifically, this fluorinated and iodinated derivative serves as a key precursor in the construction of potential inhibitors for kinases such as CSF1R, B-Raf, JAK3, and EGFR, among others . The iodine and fluorine substituents enable targeted diversification through modern cross-coupling methodologies like Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating rapid exploration of chemical space around the azaindole core . Specifications: CAS Number: Information varies by supplier; please refer to the COA. Molecular Formula: C 19 H 32 FIN 2 Si 2 Molecular Weight: 490.55 g/mol Purity: ≥97% (HPLC) Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(5-fluoro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32FIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMDEMPGXCYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32FIN2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121497
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
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Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-70-1
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common approach is the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by silylation reactions. The halogenation can be achieved using reagents such as N-iodosuccinimide (NIS) and Selectfluor for the introduction of iodine and fluorine, respectively. Silylation is often carried out using chlorosilanes like triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Cross-Coupling Reactions: The iodine substituent makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be employed.

    Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitutions can introduce azide or thiol groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

  • Anticancer Activity : Initial studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Research has shown that modifications in the pyrrolo structure can enhance selectivity and potency against cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for developing new antibiotics. The incorporation of halogens (like fluorine and iodine) in the structure has been linked to increased biological activity against resistant strains of bacteria .

Synthesis of Complex Molecules

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical reactions, including:

  • Cross-Coupling Reactions : The iodine atom can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), allowing the formation of complex organic molecules used in pharmaceuticals and agrochemicals .
  • Protecting Group Chemistry : The triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups can be utilized as protecting groups during multi-step organic syntheses, enhancing the stability of reactive intermediates .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The researchers synthesized this compound and evaluated its cytotoxicity against several cancer types. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis and Material Science

Another research effort focused on using this compound in synthesizing advanced materials. The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The study reported improved performance characteristics compared to control materials without the pyrrolo component, indicating its utility in material science applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial activitySignificant cytotoxic effects on cancer cells
Synthetic ChemistryBuilding block for complex organic synthesisEffective in cross-coupling reactions
Material ScienceEnhancing properties of polymer materialsImproved thermal stability observed

Mechanism of Action

The mechanism by which 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is largely dependent on its chemical reactivity. The presence of halogen atoms and silyl groups influences its interaction with various molecular targets. For instance, the iodine atom can participate in halogen bonding, while the silyl groups can enhance lipophilicity and membrane permeability. These properties enable the compound to engage in specific molecular pathways, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Substituent Variations

5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1246088-48-1)
Property Target Compound 5-Bromo Analog
Molecular Formula C₁₉H₃₂FIN₂Si₂ C₁₅H₁₂BrIN₂O₂S
Molecular Weight 490.56 g/mol 491.15 g/mol
Key Substituents 5-F, 6-I, TIPS, TMS 5-Br, 3-I, 2-ethyl, phenylsulfonyl
Reactivity Iodine enables cross-coupling; fluorine directs electrophilic substitution Bromine less reactive than iodine; sulfonyl group may hinder coupling
Applications Pharmaceutical intermediates Likely limited due to sulfonyl group’s instability
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-81-5)
Property Target Compound 5-Chloro Analog
Molecular Formula C₁₉H₃₂FIN₂Si₂ C₁₆H₂₄ClIN₂Si
Molecular Weight 490.56 g/mol 434.82 g/mol
Key Substituents 5-F, 6-I, TIPS, TMS 5-Cl, 6-I, TIPS
Reactivity Fluorine’s electronegativity enhances regioselectivity Chlorine less electronegative; reduced directing effects
Stability Dual silyl groups improve stability Single silyl group; potential for deprotection

Positional Isomerism and Silyl Group Variations

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-67-0)
Property Target Compound 4-Iodo Isomer
Molecular Formula C₁₉H₃₂FIN₂Si₂ C₁₆H₂₃FIN₂Si
Iodine Position 6 4
Reactivity Iodine at position 6 favors coupling at pyrrole β-position Iodine at position 4 may lead to undesired side reactions
Synthetic Utility Preferred for controlled coupling Limited utility due to steric hindrance at position 4
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-71-3)
Property Target Compound 5-Chloro, 4-TMS Analog
Molecular Formula C₁₉H₃₂FIN₂Si₂ C₁₉H₃₂ClIN₂Si₂
Molecular Weight 490.56 g/mol 507.00 g/mol
Halogen 5-F 5-Cl
Reactivity Fluorine enhances electron withdrawal, stabilizing intermediates Chlorine less electronegative; may require harsher reaction conditions
Applications Drug discovery (fluorine’s bioactivity) Primarily agrochemical synthesis

Functional Group Replacements

5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1305325-25-0)
Property Target Compound Ethynyl-Silyl Analog
Molecular Formula C₁₉H₃₂FIN₂Si₂ C₂₁H₃₃ClN₂Si₂
Key Substituents 6-I, TMS 6-(TMS-ethynyl)
Reactivity Iodine supports cross-coupling Ethynyl group enables click chemistry or cycloadditions
Applications Intermediate for aryl-iodide chemistry Materials science (e.g., conductive polymers)

Biological Activity

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine class, characterized by its unique structure that incorporates both fluorine and iodine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C19H32FIN2Si2
  • Molecular Weight : 490.54 g/mol
  • Structural Features : The compound features a pyrrolopyridine core with triisopropylsilyl and trimethylsilyl groups, which enhance its lipophilicity and stability in biological environments .

Anticancer Properties

Research indicates that compounds with a pyrrolopyridine backbone exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways, such as apoptosis and cell cycle regulation. The presence of halogen atoms (fluorine and iodine) is often associated with increased potency due to enhanced interactions with biological targets .

Case Study : A study focusing on a related pyrrolopyridine compound demonstrated that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could similarly affect apoptotic mechanisms in tumor cells.

Enzyme Inhibition

This compound has been reported to act as an inhibitor of specific enzymes involved in cancer metabolism. Enzyme inhibition is a crucial mechanism through which many anticancer agents exert their effects. For example, studies have shown that related compounds can inhibit kinases that play pivotal roles in tumor growth and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Due to its lipophilic nature, the compound is likely to have good oral bioavailability.
  • Distribution : The presence of bulky silyl groups may facilitate better tissue penetration.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved, but silylated compounds typically exhibit increased metabolic stability.

Toxicity and Safety Profile

Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety margins and identify potential side effects.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other pyrrolopyridine derivatives:

Compound NameAnticancer ActivityEnzyme InhibitionToxicity Level
This compoundModerateYesLow
4-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridineHighYesModerate
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridineLowNoLow

Q & A

Q. Reporting synthetic reproducibility: What statistical metrics are essential for multi-gram scale-ups?

  • Standards :
  • Include mean yields ± SD from three independent trials.
  • Specify batch-specific purity (e.g., 98.5% by HPLC, column details in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

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